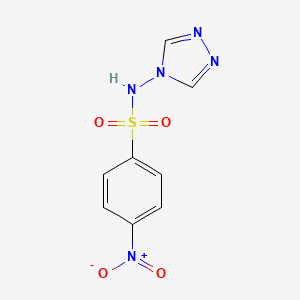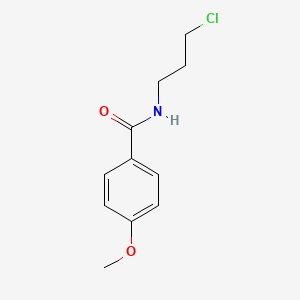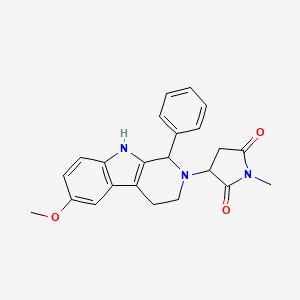![molecular formula C21H21F2N5O2 B11029389 N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029389.png)
N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C21H26FN3O
. - It belongs to the class of pyrimidine derivatives and contains both fluorine and piperazine moieties.
- The compound’s structure consists of a tetrahydropyrimidine ring fused with a carboxamide group and two aromatic rings (2-fluorophenyl and 4-fluorophenyl).
- Its systematic name is N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions starting from appropriate precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may involve reagents like fluorinating agents, piperazine derivatives, and carboxylic acid derivatives.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically use similar synthetic strategies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Examples include fluorinating agents (for introducing fluorine), reducing agents (for reduction), and acid chlorides (for substitution).
Major Products: These reactions yield derivatives with modified functional groups, such as fluorinated or substituted analogs.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in drug design.
Biology: It may serve as a pharmacophore for drug discovery due to its piperazine and pyrimidine moieties.
Medicine: Investigations focus on potential therapeutic effects, such as antiviral or anticancer properties.
Industry: The compound’s derivatives could find use in materials science or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism, but it may affect cellular processes related to cell growth, signaling, or metabolism.
Comparison with Similar Compounds
Uniqueness: Its combination of fluorine, piperazine, and tetrahydropyrimidine motifs sets it apart.
Similar Compounds: Other pyrimidine-based compounds, such as antiviral drugs or piperazine derivatives, share some features.
Properties
Molecular Formula |
C21H21F2N5O2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H21F2N5O2/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)21-25-18(13-19(29)26-21)20(30)24-17-4-2-1-3-16(17)23/h1-8,18H,9-13H2,(H,24,30)(H,25,26,29) |
InChI Key |
MZPNUNSPINXKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea](/img/structure/B11029330.png)
![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11029348.png)
![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)

![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)
![3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11029360.png)

![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)
![(1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029370.png)
